molecular formula C21H22N2O3 B10992993 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B10992993
M. Wt: 350.4 g/mol
InChI Key: OONJOAWUUIBBPO-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: is a chemical compound with the following structure:

Structure:\text{Structure:} Structure:

!Compound Structure

It belongs to the class of carbazole derivatives and exhibits interesting biological properties. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxybenzoyl chloride . The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) as a catalyst.

Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Can be reduced to yield different intermediates or final products.

    Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Chemistry:

    Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Pharmaceuticals: Serves as a precursor for drug development.

Biology and Medicine:

    Biological Studies: Investigated for potential bioactivity, including antitumor and anti-inflammatory properties.

    Drug Discovery: Researchers explore its derivatives as potential drug candidates.

Industry:

    Dyes and Pigments: Its carbazole core makes it useful in dye and pigment synthesis.

    Materials Science: May find applications in organic electronics and optoelectronic devices.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs are identical, compounds with similar carbazole or benzamide moieties can be compared. Notable examples include 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole and 2-methoxybenzamide .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C21H22N2O3/c1-25-13-10-11-17-16(12-13)14-7-5-8-18(20(14)22-17)23-21(24)15-6-3-4-9-19(15)26-2/h3-4,6,9-12,18,22H,5,7-8H2,1-2H3,(H,23,24)

InChI Key

OONJOAWUUIBBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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